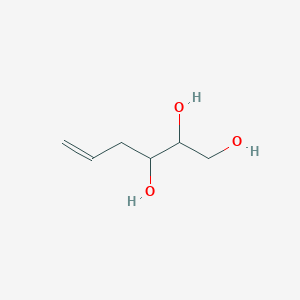

5-Hexene-1,2,3-triol

Description

Contextualization within Unsaturated Polyol Chemistry

Unsaturated polyols are a class of organic molecules that contain multiple hydroxyl (-OH) groups and at least one carbon-carbon double or triple bond. wikipedia.org These compounds are valuable precursors in polymer chemistry, particularly in the synthesis of unsaturated polyester (B1180765) resins and polyurethanes. youtube.comgoogle.com The presence of both hydroxyl groups and unsaturation allows for a dual mode of reactivity: the hydroxyl groups can undergo esterification or etherification, while the double bond can participate in polymerization and other addition reactions. mdpi.com

5-Hexene-1,2,3-triol, with its three hydroxyl groups and a terminal alkene, fits squarely within this class of compounds. The triol functionality suggests a high potential for cross-linking in polymerization reactions, which could lead to the formation of rigid and robust polymer networks. The terminal position of the double bond makes it readily accessible for various chemical transformations.

Significance of the this compound Moiety in Organic Synthesis

In organic synthesis, the this compound moiety can be considered a versatile building block. The vicinal triol arrangement (hydroxyl groups on adjacent carbons) is a key structural feature in many natural products and pharmaceutically active compounds. This arrangement can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical for biological activity.

The terminal alkene provides a reactive handle for a wide array of synthetic transformations, including:

Epoxidation: The double bond can be converted to an epoxide, a highly useful intermediate for introducing new functional groups.

Hydroboration-oxidation: This reaction would yield a terminal alcohol, converting the molecule into a tetrol.

Olefin metathesis: This powerful carbon-carbon bond-forming reaction could be used to create more complex molecules.

Click chemistry: The terminal alkene can be functionalized to participate in reactions like thiol-ene coupling.

The combination of these functional groups in a single molecule allows for a stepwise and regioselective modification, making this compound a potentially valuable starting material for the synthesis of complex target molecules.

Current Frontiers and Unaddressed Challenges in this compound Research

The primary frontier in the study of this compound is the development of efficient and stereoselective synthetic routes to access this molecule. While general methods for the synthesis of unsaturated alcohols and triols exist, a dedicated and optimized synthesis for this specific compound has not been extensively reported. guidechem.comnih.gov

Key challenges that need to be addressed by the research community include:

Stereocontrol: The molecule has two chiral centers, meaning that different stereoisomers are possible. Developing synthetic methods that can selectively produce a single stereoisomer is crucial for its potential application in areas like asymmetric synthesis and pharmaceuticals.

Reactivity Studies: A thorough investigation of the reactivity of its functional groups is needed to understand how they interact and to develop protocols for their selective modification.

Polymerization Potential: Exploring the use of this compound as a monomer or cross-linking agent in polymerization reactions could open up new avenues for the development of novel materials with unique properties.

Biological Activity Screening: Given its polyol nature, it would be of interest to investigate the potential biological activities of this compound and its derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | hex-5-ene-1,2,3-triol |

| CAS Number | 89534-51-0 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.078644 g/mol |

| LogP (calculated) | -0.6 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

89534-51-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

hex-5-ene-1,2,3-triol |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(8)6(9)4-7/h2,5-9H,1,3-4H2 |

InChI Key |

LOUUJHLYXOLVKW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(CO)O)O |

Origin of Product |

United States |

Stereochemical Investigations of 5 Hexene 1,2,3 Triol

Analysis of Stereoisomerism in 5-Hexene-1,2,3-triol

The structure of this compound, represented as CH₂=CH-CH₂-CH(OH)-CH(OH)-CH₂OH, provides the basis for understanding its stereochemical complexity.

To assess enantiomeric and diastereomeric possibilities, it is essential to identify the chiral centers within the molecule. A chiral center is typically a carbon atom bonded to four different groups quora.comquora.com. In this compound, numbering the carbon chain from the end with the triol functionality:

Carbon 1 (C1): -CH₂OH (not chiral)

Carbon 2 (C2): -CH(OH)- (chiral center)

Substituents: -OH, -H, -CH₂OH, -CH₂-CH=CH₂

Carbon 3 (C3): -CH(OH)- (chiral center)

Substituents: -OH, -H, -CH(OH)-CH₂OH, -CH=CH₂

Carbon 4 (C4): -CH₂- (not chiral)

Carbon 5 (C5): =CH- (not chiral)

Carbon 6 (C6): CH₂= (not chiral)

Therefore, this compound possesses two chiral centers at C2 and C3. For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers are possible, assuming no meso compounds quora.comquora.com. In this case, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers can be categorized as follows:

(2R,3R)-5-Hexene-1,2,3-triol

(2S,3S)-5-Hexene-1,2,3-triol

(2R,3S)-5-Hexene-1,2,3-triol

(2S,3R)-5-Hexene-1,2,3-triol

The (2R,3R) and (2S,3S) isomers constitute an enantiomeric pair, meaning they are non-superimposable mirror images of each other. Similarly, (2R,3S) and (2S,3R) form another enantiomeric pair. Diastereomers are stereoisomers that are not mirror images of each other askfilo.commsu.edu. For example, (2R,3R)-5-Hexene-1,2,3-triol is a diastereomer of both (2R,3S)-5-Hexene-1,2,3-triol and (2S,3R)-5-Hexene-1,2,3-triol. Due to the asymmetry introduced by the terminal alkene and primary alcohol groups, the molecule is unlikely to possess an internal plane of symmetry, thus preventing the formation of meso compounds msu.edu.

Table 1: Chiral Centers and Possible Stereoisomers of this compound

| Carbon Atom (from triol end) | Chiral? | Substituents (for chiral carbons) | Possible Stereoisomers (based on R/S configuration) | Relationship |

| C1 | No | - | - | - |

| C2 | Yes | -OH, -H, -CH₂OH, -CH(OH)-CH₂-CH=CH₂ | (2R,3R), (2S,3S), (2R,3S), (2S,3R) | Enantiomers: (2R,3R)/(2S,3S), (2R,3S)/(2S,3R) Diastereomers: (2R,3R)/(2R,3S) |

| C3 | Yes | -OH, -H, -CH(OH)-CH₂OH, -CH₂-CH=CH₂ | ||

| C4 | No | - | - | - |

| C5 | No | - | - | - |

| C6 | No | - | - | - |

Geometric isomerism (also known as cis-trans isomerism or E/Z isomerism) arises from restricted rotation around a double bond when each carbon of the double bond is attached to two different groups slideshare.netlibretexts.orglibretexts.org. The alkene moiety in this compound is located at the C5-C6 position (CH₂=CH-).

Upon examining the substituents on the double bond:

At C6 (the terminal carbon of the alkene), there are two hydrogen atoms.

At C5, there is one hydrogen atom and the rest of the carbon chain (-CH₂-CH(OH)-CH(OH)-CH₂OH).

Since the terminal carbon (C6) of the double bond is bonded to two identical groups (two hydrogen atoms), the condition for geometric isomerism is not met libretexts.org. Therefore, this compound does not exhibit cis-trans or E/Z isomerism at its alkene moiety.

Absolute and Relative Stereochemistry Determination Methodologies

Determining the absolute and relative stereochemistry of chiral molecules like this compound is crucial for understanding their properties and behavior. Various experimental and computational methodologies are employed for this purpose.

Absolute Stereochemistry Determination: Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms in a chiral molecule, typically designated by R or S configurations at each chiral center using the Cahn-Ingold-Prelog (CIP) rules libretexts.orglibretexts.org.

Common methodologies include:

X-ray Diffraction Analysis: This is a definitive method for determining the absolute configuration of crystalline compounds. It relies on the anomalous dispersion of X-rays by heavier atoms in the molecule libretexts.orgsoton.ac.uk. If a suitable crystalline form of this compound or its derivatives can be obtained, X-ray crystallography would provide direct evidence of its absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and magnitude of the Cotton effect in the ECD spectrum can be correlated with the absolute configuration, often with the aid of quantum chemical calculations (e.g., DFT calculations) to predict theoretical ECD spectra for different configurations researchgate.net. Given the presence of hydroxyl groups and an alkene, ECD could be a valuable tool for this compound.

Chemical Correlation: This method involves chemically transforming a compound of unknown absolute configuration into a compound whose absolute configuration is already known, ensuring that the transformation does not affect the chiral center(s) libretexts.orglibretexts.org.

Mosher's Method: This is a widely used NMR-based method for determining the absolute configuration of secondary alcohols. It involves derivatizing the alcohol with a chiral reagent (e.g., Mosher's acid chloride) and analyzing the chemical shift differences in the ¹H NMR spectrum of the resulting diastereomeric esters researchgate.net. This method would be particularly applicable to the secondary alcohol functionalities at C2 and C3 of this compound.

Relative Stereochemistry Determination: Relative stereochemistry describes the spatial relationship between different chiral centers within the same molecule (e.g., cis/trans relationships in cyclic systems or erythro/threo in acyclic chains).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of coupling constants (J-values) in ¹H NMR spectra can provide information about the dihedral angles between protons on adjacent carbons, thus giving insights into relative stereochemistry. For instance, vicinal coupling constants can distinguish between syn and anti relationships of protons on adjacent carbons spectrabase.com. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal spatial proximity between non-bonded atoms, aiding in the elucidation of relative configurations.

Chemical Transformations: Specific reactions known to proceed with a defined stereochemical outcome (e.g., syn or anti addition) can be used to establish relative stereochemistry by converting the compound into a product with a known relative configuration.

Conformational Analysis of this compound Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energetics associated with these arrangements wikipedia.orglibretexts.orgscribd.com. For this compound, the flexibility of the carbon chain, particularly around the C2-C3, C3-C4, and C4-C5 single bonds, allows for a multitude of conformations.

Key factors influencing the preferred conformations of this compound isomers include:

Torsional Strain: Arises from the eclipsing interactions between bonds on adjacent atoms scribd.commaricopa.edu. Staggered conformations, where bonds are maximally separated, are generally more stable than eclipsed conformations.

Steric Strain: Occurs when atoms or groups are forced too close to each other, leading to repulsive van der Waals interactions wikipedia.orglibretexts.orgmaricopa.edu. Larger groups prefer to adopt positions that minimize these repulsions.

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups in this compound suggests the possibility of intramolecular hydrogen bonding (e.g., between the C2-OH and C3-OH groups). Such interactions can significantly stabilize specific conformations, often favoring gauche arrangements that bring the hydroxyl groups into proximity for hydrogen bond formation. This can sometimes override the preference for purely anti-staggered conformations that minimize steric interactions.

Techniques used for conformational analysis:

NMR Spectroscopy: Variable-temperature NMR studies can provide insights into conformational equilibria. Analysis of coupling constants (e.g., ³J_HH) can indicate dihedral angles and thus preferred rotamers spectrabase.com.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule, identifying stable conformers (energy minima), and calculating their relative energies. These methods can predict the most stable conformations by considering all types of strain and attractive interactions like hydrogen bonding researchgate.net.

For this compound, the conformational landscape would be complex, with various staggered and eclipsed forms possible for each stereoisomer. The interplay between steric hindrance from the hydroxyl groups and the alkene chain, torsional strain, and the potential for stabilizing intramolecular hydrogen bonds would dictate the most populated conformations in solution or solid state. For instance, the 1,2-diol functionality (C1-C2-C3-OH) is known to engage in intramolecular hydrogen bonding, often leading to a preferred gauche conformation around the C2-C3 bond.

Advanced Synthetic Strategies for 5 Hexene 1,2,3 Triol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Synthesis Routes to 5-Hexene-1,2,3-triol and Analogs

Biocatalysis, which involves the use of enzymes or whole cells, has emerged as a powerful alternative to traditional chemical synthesis for the preparation of chiral compounds, including polyols researchgate.netcsic.esacs.orgmdpi.com. This approach offers several advantages, such as mild reaction conditions, reduced waste generation, and high levels of regio-, chemo-, and stereoselectivity csic.esmdpi.commdpi.commdpi.com. The high selectivity of enzymatic oxidation, operating under mild conditions without requiring problematic solvents, makes it a valuable tool for green chemistry researchgate.net.

Enzyme-Mediated Hydroxylation of Alkene Substrates

Enzyme-mediated hydroxylation is a key strategy for introducing hydroxyl groups onto alkene substrates, a transformation relevant to the synthesis of this compound. Monooxygenases, such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases, are prominent enzyme classes capable of catalyzing such hydroxylations d-nb.infonih.gov. These enzymes incorporate one atom of oxygen from dioxygen into their substrate while reducing the other oxygen atom to water, typically requiring nicotinamide (B372718) cofactors like NAD(P)H d-nb.info. P450 enzymes can act as both hydroxylases and epoxidases of unsaturated fatty acids and other alkene substrates d-nb.info. For instance, diiron enzymes have also been shown to produce epoxides from alkenes, suggesting their role in double bond epoxidation d-nb.info.

The regioselectivity of these enzymes is often high, implying stringent steric demands for substrate binding and orientation within the enzyme's active site d-nb.info. While specific examples for the direct hydroxylation of 5-hexene to this compound are not extensively detailed, the principles of enzyme-mediated alkene hydroxylation are broadly applicable to similar unsaturated systems. For example, some studies have explored the biohydroxylation of 2-phenylethanol (B73330) to 1-phenylethane-1,2-diol using fungal strains like Beauveria bassiana, demonstrating the potential for introducing hydroxyl groups into alkene-containing molecules mdpi.com.

Biocatalytic Stereoselective Transformations

Biocatalysis is particularly valuable for achieving stereoselective transformations, which is crucial for synthesizing specific stereoisomers of polyhydroxylated compounds like this compound, given its multiple chiral centers. Enzymes can control the absolute stereochemistry of products, which is often challenging to achieve with traditional chemical methods mdpi.com.

One notable example of biocatalytic stereoselective synthesis involves the use of enzyme cascades for the preparation of amino-polyols researchgate.netcsic.esacs.org. For instance, a three-component strategy combines biocatalytic aldol (B89426) reactions, utilizing variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with reductive aminations catalyzed by imine reductases (IREDs) researchgate.netcsic.es. This approach has enabled the stereoselective formation of specific enantiomers, such as the 2R,3R,4R enantiomers of amino-polyols researchgate.netcsic.esacs.org. This demonstrates how enzymes can precisely control the formation of multiple stereocenters in a single sequence, often without the need for intermediate isolation or protecting groups csic.esacs.org. Transketolase (TK), another thiamine-dependent enzyme, catalyzes asymmetric carbon-carbon bond-forming reactions, transferring a two-carbon ketose donor to an aldose acceptor, which can be applied to synthesize α,α'-dihydroxyketones with controlled stereochemistry ucl.ac.uk.

The ability of biocatalysts to operate under mild conditions and provide excellent regio-, chemo-, and stereoselectivity makes them an effective alternative to traditional synthetic techniques for preparing chiral amines and, by extension, other chiral polyhydroxylated compounds csic.esacs.org.

Protecting Group Strategies in this compound Synthesis

The synthesis of complex polyols like this compound often necessitates the use of protecting groups. Hydroxyl groups are highly reactive and can interfere with desired transformations at other sites within the molecule, leading to undesired side products or poor selectivity chemistry.coachorganic-chemistry.org. Protecting groups temporarily mask these reactive functionalities, allowing for selective manipulation of other parts of the molecule, and are subsequently removed to regenerate the original hydroxyl groups chemistry.coachorganic-chemistry.org.

Key considerations for choosing a protecting group include its ease of introduction and removal, stability under various reaction conditions, and compatibility with other functional groups present in the molecule chemistry.coachorganic-chemistry.orgbham.ac.uk. For molecules with multiple hydroxyl groups, such as this compound, selective protection of one or more hydroxyls over others is often required organic-chemistry.orgbham.ac.uk. This can be achieved by exploiting subtle differences in reactivity, for example, due to steric hindrance organic-chemistry.org.

Common protecting groups for alcohols include:

Silyl (B83357) ethers : Such as tert-butyldimethylsilyl (TBDMS) ether, trimethylsilyl (B98337) (TMS) ether, and triisopropylsilyl (TIPS) ether. These are introduced using silyl chlorides in basic solvents (e.g., imidazole, pyridine) and are typically removed with fluoride (B91410) salts chemistry.coachrochester.edu. TBDMS ether is widely used chemistry.coach.

Ethers : Examples include methoxymethyl (MOM) ether, tetrahydropyranyl (THP) ether, and benzyl (B1604629) (Bn) ether. Benzyl ethers are stable and can be removed by hydrogenolysis chemistry.coachorganic-chemistry.orgrochester.edu.

Acetals/Ketals : These are commonly used to protect 1,2-diols and 1,3-diols, forming cyclic structures (e.g., isopropylidene acetals from acetone) organic-chemistry.orgbham.ac.uk. They are typically introduced under acidic conditions and removed by acid hydrolysis chemistry.coachbham.ac.uk. Isopropylidene acetals protect 1,2-diols and 1,3-diols, with thermodynamic control often favoring the 1,2-protected diol bham.ac.uk.

The concept of orthogonal protecting group strategies is particularly important when a molecule contains multiple functional groups of the same type that require different manipulation steps organic-chemistry.orgbham.ac.uk. This strategy involves using different types of protecting groups that can be removed under distinct, non-interfering conditions organic-chemistry.orgbham.ac.uk. For instance, an acetal (B89532) protecting a diol can be removed under acidic conditions, while a silyl ether might require fluoride, allowing for selective deprotection chemistry.coachorganic-chemistry.org. The success of a synthetic route often hinges on a well-designed protecting group strategy, ensuring high yields for both protection and deprotection steps organic-chemistry.orgbham.ac.uk.

Reaction Mechanisms and Chemical Transformations of 5 Hexene 1,2,3 Triol

Transformations Involving the Vicinal Diol and Primary Alcohol Moieties

Oxidation and Reduction Chemistry

The molecule 5-Hexene-1,2,3-triol contains both an alkene and alcohol functionalities, each susceptible to oxidation and reduction reactions under appropriate conditions.

Oxidation: Alkenes can undergo various oxidation reactions. For instance, treatment with strong oxidizing agents like hot, concentrated, acidified potassium permanganate (B83412) solution typically leads to the cleavage of the carbon-carbon double bond, yielding carbonyl compounds (aldehydes or ketones) or carboxylic acids, depending on the substitution pattern of the alkene. acs.org Mild oxidation of alkenes, such as with cold, dilute potassium permanganate, can lead to the formation of diols. acs.org Given that this compound already possesses a 1,2-diol unit, further oxidation of the alkene or the existing hydroxyl groups could occur.

Alcohols, depending on their classification (primary, secondary, or tertiary), exhibit distinct oxidation behaviors. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols can be oxidized to ketones. nih.gov The 1,2,3-triol unit in this compound presents adjacent hydroxyl groups, which are known to undergo oxidative cleavage. For example, 1,2-diols can be cleaved by reagents such as lead tetraacetate (Pb(OAc)4), resulting in the formation of carbonyl compounds. rsc.org

Reduction: The alkene moiety in this compound can undergo hydrogenation, typically in the presence of a catalyst (e.g., palladium, platinum, or nickel), to yield the corresponding saturated alkane. This would transform this compound into 1,2,3-Hexanetriol. acs.org Reduction of alcohol groups to alkanes (deoxydehydration) is also possible, though often requires specific reagents and conditions. For example, deoxydehydration-hydrogenation reactions of other hexanetriols (like 1,2,5-hexanetriol (B12658601) and 1,2,6-hexanetriol) using Re2O7 and triphenylphosphine (B44618) have been reported, yielding unsaturated alcohols or alkanes. wikipedia.org While these reactions demonstrate the potential for reduction of triols, direct application and detailed findings for this compound are not specifically described.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single operational step to form a product, offering advantages in terms of pot, atom, and step economy. researchgate.netgoogle.com Cascade reactions, also known as domino reactions, involve a sequence of two or more reactions occurring consecutively without isolation of intermediates, often in a single pot. These methodologies are highly valued in organic synthesis for their efficiency and ability to generate molecular complexity. researchgate.net

While MCRs and cascade reactions are powerful tools in synthetic chemistry, the available literature does not provide specific examples or detailed research findings on the development of multi-component or cascade reactions directly involving this compound as a reactant. General discussions on MCRs often highlight reactions like the Ugi, Biginelli, and Passerini reactions, researchgate.net but these are not specifically linked to the transformation of this compound. Similarly, cascade reactions are discussed in the context of various synthetic targets, such as the bioinspired synthesis of complex natural products or the formation of cyclic carbonates, but no direct application to this compound is found.

Therefore, while this compound, with its multiple reactive sites (alkene and hydroxyl groups), theoretically holds potential for participation in such complex reaction sequences, specific experimental data or reported methodologies for its involvement in multi-component or cascade reaction development are not available in the current search results.

Synthesis and Chemical Utility of 5 Hexene 1,2,3 Triol Derivatives and Analogs

Modification of the Alkene Unit

The terminal alkene in 5-hexene-1,2,3-triol serves as a primary site for addition reactions, enabling the introduction of new functionalities or alterations to the unsaturation pattern of the molecule.

Halogenated Derivatives

The alkene unit of this compound can undergo various halogenation reactions. These typically involve the addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the double bond. For instance, the addition of bromine to an alkene generally proceeds via an anti-addition mechanism, yielding a vicinal dibromide. Hydrohalogenation, on the other hand, typically follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond and the halogen to the more substituted carbon. kvmwai.edu.in While general methodologies for alkene halogenation are well-established, specific detailed research findings on the direct halogenation of this compound derivatives are not extensively documented. Due to the presence of the triol moiety, selective halogenation of the alkene may necessitate the protection of the hydroxyl groups to prevent unwanted side reactions or to control regioselectivity.

Epoxide and Cyclic Ether Derivatives

The alkene functionality of this compound is highly amenable to epoxidation, a crucial transformation that introduces a highly reactive three-membered cyclic ether (oxirane) ring. Epoxides are known for their significant ring strain, which contributes to their enhanced reactivity. researchgate.net

Epoxide Synthesis: A common and effective method for synthesizing epoxides from alkenes involves their treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction typically occurs with syn stereochemistry, meaning both new carbon-oxygen bonds form on the same face of the original double bond. researchgate.netfishersci.ca

A closely related analog, (R)-(+)-1,2-epoxy-5-hexene (PubChem CID: 66314), has been successfully synthesized through the epoxidation of 1,5-hexadiene (B165246) using mCPBA. hbni.ac.innih.gov Research indicates that careful control of reaction conditions, including the use of an excess of 1,5-hexadiene and maintaining low temperatures (e.g., 0 ± 5 °C), is critical to minimize the formation of undesirable bis-epoxide byproducts and achieve high yields of the desired mono-epoxide. nih.gov

Table 1: Representative Synthesis Data for (R)-(+)-1,2-Epoxy-5-hexene

| Reactant | Reagent | Temperature | Key Observation/Yield (GCMS A%) | Reference |

| 1,5-Hexadiene | mCPBA | 0 ± 5 °C | >90% mono-epoxide; minimized bis-epoxide formation | nih.gov |

| 1,5-Hexadiene | mCPBA | 19 °C | Up to 60% bis-epoxide when 1,5-hexadiene is limiting | nih.gov |

| 1,5-Hexadiene | mCPBA | 9 °C | >92% mono-epoxide with 2.0 equiv. 1,5-hexadiene | nih.gov |

Note: Reported isolated yields for 1-rac ranged from 42% to 71%, with some product loss attributed to the low boiling points of the epoxide and 1,5-hexadiene during workup and distillation. nih.govnih.gov

Cyclic Ether Formation: Beyond the formation of epoxides, the hydroxyl groups within this compound could potentially participate in intramolecular cyclization reactions to yield larger cyclic ethers. For instance, the intramolecular cyclic etherification of 1,3-diols has been demonstrated to effectively produce five-membered cyclic ethers, utilizing molecular iodine as a catalyst under solution reaction conditions. nih.gov This methodology could be adapted to form cyclic ethers involving two of the hydroxyl groups of this compound.

Functionalization of the Triol Moieties

The three hydroxyl groups present in this compound offer multiple sites for diverse chemical modifications, including the formation of ethers, esters, and cyclic acetals or ketals.

Synthesis of Ethers and Esters

Synthesis of Ethers: Ethers can be synthesized from the hydroxyl functionalities of this compound through several well-established synthetic routes. The Williamson Ether Synthesis is a prominent method, involving an SN2 reaction between an alkoxide nucleophile (formed by deprotonating an alcohol with a strong base like sodium hydride) and a primary alkyl halide or tosylate. cmdm.twchem960.com This approach would involve converting one or more of the hydroxyl groups of this compound into alkoxides, which would then react with an appropriate alkylating agent. Optimal results are typically achieved with primary or methyl alkyl halides.

Another viable strategy is reductive etherification, where alcohols react with carbonyl compounds (aldehydes or ketones) in the presence of external reductants, such as silane (B1218182) reagents or hydrogen. This method is versatile, allowing for the synthesis of both symmetrical and asymmetrical ethers, and can also lead to the formation of O-heterocycles. Additionally, alkoxymercuration of alkenes followed by demercuration can yield ethers, a pathway that could be considered if the alkene unit is targeted for ether formation while retaining some hydroxyl groups. cmdm.tw

Synthesis of Esters: Esterification of the hydroxyl groups of this compound can be readily achieved by reacting the triol with carboxylic acids or their derivatives (e.g., acid chlorides, acid anhydrides) in the presence of an acid catalyst. This condensation reaction typically produces water as a byproduct, and its removal from the reaction mixture is crucial for driving the equilibrium towards higher ester yields. kvmwai.edu.in A direct analogy is the formation of triglycerides from glycerol (B35011) (propane-1,2,3-triol) and fatty acids, demonstrating the feasibility of forming mono-, di-, or tri-esters from this compound depending on the stoichiometry and reaction conditions. kvmwai.edu.in

Formation of Cyclic Acetals and Ketals

The vicinal diol segments within the this compound structure (specifically, the 1,2-diol and 2,3-diol pairs) are highly suitable for the formation of cyclic acetals and ketals. These derivatives are typically synthesized by reacting a polyol with an excess of an aldehyde or ketone in the presence of an acid catalyst. The reaction is an equilibrium-driven process, and the continuous removal of water, a byproduct, is essential for maximizing the yield of the cyclic product.

A well-documented example involves glycerol, another triol, which reacts with aldehydes (e.g., formaldehyde) or ketones (e.g., acetone (B3395972) or methyl ethyl ketone) under acid catalysis to form cyclic acetals, such as 2,2-dimethyl-4-methylol-1,3-dioxolane from glycerol and acetone. The formation of five- or six-membered rings is generally kinetically favored in these cyclization reactions. Given its structural characteristics, this compound is expected to undergo similar reactions to yield various cyclic acetal (B89532) and ketal derivatives, potentially utilizing the 1,2-diol, 2,3-diol, or even 1,3-diol functionalities if the molecular conformation allows. Intramolecular reactions are particularly advantageous when the alcohol and carbonyl groups are on the same molecule, leading to the formation of cyclic hemiacetals that can further react to yield stable cyclic acetals.

Nitrogen-Containing Derivatives (e.g., Aminohexenetriols)

Research has explored the synthesis of nitrogen-containing derivatives of this compound, particularly focusing on the creation of aminohexenetriol structural patterns. A significant achievement in this area is the stereocontrolled synthesis of 4-benzylaminohex-5-ene-1,2,3-triol. hbni.ac.in This compound, which incorporates an amino group at the C-4 position while retaining the alkene and triol functionalities, serves as a versatile intermediate in the synthesis of various natural products and nitrogenated heterocycles.

The synthesis of 4-benzylaminohex-5-ene-1,2,3-triol has been accomplished in two to four steps, achieving approximately 50% yield, starting from readily available chiral nonracemic cis- or trans-α,β-epoxyimine precursors. hbni.ac.in A key aspect of this synthetic route involves a carboxylation/intramolecular cyclization sequence utilizing ammonium (B1175870) carbonate ((NH₄)₂CO₃), which enables regio- and stereocontrolled opening of the C-3 epoxide. Subsequent C-2 hydrolysis ensures the formation of the desired triol moiety. hbni.ac.in

Table 2: Key Research Findings for 4-Benzylaminohex-5-ene-1,2,3-triol Synthesis

| Starting Material | Key Reagents/Steps | Yield (%) | Stereochemical Control | Reference |

| Chiral nonracemic α,β-epoxyimine precursors | (NH₄)₂CO₃-based carboxylation/intramolecular cyclization, C-2 hydrolysis | ~50 | Stereocontrolled access to eight isomers | hbni.ac.in |

General methodologies for synthesizing nitrogen-containing heterocycles from primary amines and diols, often catalyzed by transition metals (e.g., Ir, Ru) via the borrowing hydrogen mechanism, could also be investigated for the functionalization of this compound, potentially leading to novel cyclic amino-ether or amino-alcohol derivatives. nih.gov

Structural Elaboration for Complex Molecule Synthesis

The strategic incorporation of this compound derivatives and analogs into synthetic pathways enables the construction of complex molecules by leveraging the reactivity and stereochemical potential of their alkene and hydroxyl functionalities. These compounds can act as chiral synthons, allowing for the stereocontrolled introduction of multiple stereocenters or the formation of cyclic systems.

Stereoselective Access to Polyhydroxylated Hexene Patterns

The "4-aminohex-5-ene-1,2,3-triol" pattern, a derivative of this compound with an additional amino group, has been explored for its versatility in accessing various stereoisomers. Researchers have developed stereocontrolled routes to synthesize the eight possible isomers of 4-benzylaminohex-5-ene-1,2,3-triol. This synthesis typically proceeds from readily available chiral nonracemic cis- or trans-α,β-epoxyimine precursors. A key aspect of this synthesis involves a novel (NH₄)₂CO₃-based carboxylation/intramolecular cyclization sequence, which facilitates regio- and stereocontrolled C-3 epoxide opening. Subsequent neat C-2 hydrolysis is achieved through simple aqueous acidic treatment acs.org.

Table 1: Stereoselective Synthesis of 4-Benzylaminohex-5-ene-1,2,3-triol Isomers

| Precursor Type | Key Reaction Sequence | Stereocontrol Mechanism | Approximate Overall Yield | Reference |

| Chiral nonracemic cis- or trans-α,β-epoxyimine | (NH₄)₂CO₃-based carboxylation/intramolecular cyclization; Aqueous acidic hydrolysis | Regio- and stereocontrolled C-3 epoxide opening; C-2 hydrolysis | ~50% (over 2-4 steps) | acs.org |

Cyclization Reactions for Heterocyclic Scaffolds

The presence of both an alkene and multiple hydroxyl groups in hexene-triol derivatives makes them amenable to cyclization reactions, leading to the formation of various heterocyclic scaffolds. For instance, 5-alkene-1,2,4-triol derivatives have been utilized in acidic cyclization to yield 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans researchgate.net. These tetrahydrofuran (B95107) systems are significant structural motifs found in numerous natural products, underscoring the utility of such triol-alkene compounds in constructing complex ring structures researchgate.net.

The cyclization process proceeds with good selectivity, and detailed studies have allowed for the rationalization of experimental results based on complete ionization at the allylic position and a model for homoallylic induction in five-membered ring closures researchgate.net. This demonstrates how the inherent functionalities of hexene-triol systems can be exploited for the stereoselective formation of cyclic ethers, which are common in natural product synthesis.

Table 2: Cyclization of 5-Alkene-1,2,4-triol Derivatives

| Starting Material Class | Reaction Type | Product Class | Selectivity | Relevance to Complex Synthesis | Reference |

| 5-alkene-1,2,4-triol derivatives | Acidic cyclization | 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans | Good | Scaffolds for natural products | researchgate.net |

Related Chiral Building Blocks in Complex Synthesis

While this compound itself may not be as extensively documented as a direct building block, its close analog, (R)-(+)-1,2-epoxy-5-hexene (PubChem CID: 135898), is a well-recognized chiral synthon. This epoxide has been widely employed in asymmetric synthetic methodologies for the construction of various complex molecules, including:

Chiral isothiazolidine-1,1-dioxides nih.gov.

Benzoxathiazepine-1,1-dioxides nih.gov.

γ-Butanolides nih.gov.

β-Hydroxy morpholine (B109124) amides nih.gov.

Various alcohols nih.gov.

Furthermore, (R)-(+)-1,2-epoxy-5-hexene has been instrumental in the total synthesis of several natural products, such as (+)-gigantecin and (+)-14-deoxy-9-oxygigantecin, pyragonicin, amphidinolides C and F, and Sch725674 macrolactones nih.gov. It has also found application in the synthesis of fragments of pharmaceutical substances, including a C20–C26 fragment of the anticancer drug Halaven, and the bicyclic ketone (1R,5S)-bicyclo[3.1.0]hexan-2-one nih.gov. The ability to synthesize this epoxide in high enantiomeric purity (e.g., via hydrolytic kinetic resolution using a chiral (salen)Co(III) complex) underscores its importance as a versatile chiral precursor for complex molecular structures nih.gov.

The transformations involving these related hexene derivatives, particularly those exploiting their inherent unsaturation and oxygen functionalities, provide a strong indication of the potential for this compound and its derivatives to contribute to the structural elaboration of complex molecules. The strategic manipulation of its alkene for additions and the hydroxyl groups for various alcohol reactions, including cyclizations and further functionalization, remains a promising area for synthetic endeavors.

Table 3: Examples of Complex Molecules Synthesized from (R)-(+)-1,2-Epoxy-5-hexene

| Compound Class/Type | Specific Examples (if available) | Role of Epoxide Building Block | Reference |

| Natural Products | (+)-Gigantecin, (+)-14-deoxy-9-oxygigantecin, Pyragonicin, Amphidinolides C and F, Sch725674 macrolactones | Chiral synthon for stereocenter introduction | nih.gov |

| Pharmaceutical Fragments | C20–C26 fragment of Halaven, fragment of Lenacapavir | Chiral synthon for complex drug intermediates | nih.gov |

| Bicyclic Ketones | (1R,5S)-bicyclo[3.1.0]hexan-2-one | Starting material for bicyclic ring systems | nih.gov |

| Heterocyclic Compounds | Chiral isothiazolidine-1,1-dioxides, benzoxathiazepine-1,1-dioxides, γ-butanolides, β-hydroxy morpholine amides | Precursor to various nitrogen and oxygen heterocycles | nih.gov |

Advanced Analytical and Spectroscopic Characterization in 5 Hexene 1,2,3 Triol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and stereochemistry of organic compounds like 5-Hexene-1,2,3-triol. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed insights into the connectivity of atoms and their spatial arrangement.

For this compound, the presence of an alkene group and three hydroxyl groups at positions C1, C2, and C3 (or C2, C3, and C4 depending on numbering convention, but 1,2,3-triol implies vicinal hydroxyls on a hexene chain) leads to distinct spectral features. The vinylic protons and carbons will show characteristic chemical shifts and coupling patterns, differentiating them from the saturated alkyl chain and the hydroxyl-bearing carbons. The protons attached to the carbons bearing hydroxyl groups (carbinol protons) are typically deshielded, appearing in the δ 3.0-5.0 ppm range in ¹H NMR, while the hydroxyl protons themselves can be broad and variable, often exchanging with D₂O. Similarly, the carbinol carbons in ¹³C NMR are expected in the δ 60-80 ppm range rsc.orghbni.ac.in. The alkene carbons will resonate in the δ 110-150 ppm range rsc.org.

Expected NMR Spectral Features for this compound

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) |

| ¹H | -CH=CH₂ (terminal alkene) | 4.9 - 5.2 (CH₂), 5.7 - 6.0 (CH) |

| ¹H | -CH(OH)- (carbinol) | 3.4 - 4.2 |

| ¹H | -CH₂- (alkyl) | 1.3 - 2.5 |

| ¹H | -OH (hydroxyl) | 2.0 - 5.5 (variable, broad) |

| ¹³C | -CH=CH₂ (terminal alkene) | 110 - 120 (CH₂), 130 - 140 (CH) |

| ¹³C | -CH(OH)- (carbinol) | 60 - 80 |

| ¹³C | -CH₂- (alkyl) | 25 - 40 |

Note: These are general expected ranges. Actual values would depend on specific diastereomer, solvent, and concentration.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) techniques are employed to determine the molecular weight of this compound and to gain information about its structural fragments through characteristic fragmentation patterns. Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), particularly High-Resolution Mass Spectrometry (HRMS), provide accurate mass measurements, confirming the molecular formula C₆H₁₂O₃ (molecular weight 132.16 g/mol ) nih.gov.

For polyols like this compound, common fragmentation pathways include the loss of water molecules (-18 Da for each H₂O) and cleavage of C-C bonds adjacent to hydroxyl groups or the double bond. For instance, the saturated analog 1,2,3-Hexanetriol shows a precursor ion [M-H]- at m/z 133.0870179 in ESI-QTOF MS, with fragments at m/z 101.060803 (likely [M-H-H₂O]-), 59.013853, and 113.060803 nih.gov. Similar losses of water and characteristic cleavages around the hydroxyl groups and the alkene moiety would be expected for this compound. The presence of the double bond can also lead to allylic cleavages.

Expected MS Fragmentation for this compound (C₆H₁₂O₃)

| Fragment (m/z) | Proposed Loss/Cleavage |

| 132 | [M]+ (molecular ion, EI-MS) |

| 131 | [M-H]+ |

| 114 | [M-H₂O]+ |

| 96 | [M-2H₂O]+ |

| 81 | [M-H₂O-C₂H₅]+ (loss of water and ethyl radical) |

| 71 | [C₄H₇O]+ (e.g., from cleavage near triol) |

| 55 | [C₄H₇]+ (alkene fragment) |

Note: Specific fragmentation patterns depend on the ionization method. These are illustrative examples.

Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses two chiral centers at C2 and C3, which means it can exist as multiple stereoisomers (enantiomers and diastereomers). The accurate assessment of enantiomeric and diastereomeric purity is critical for understanding the compound's properties, especially if it is synthesized via stereoselective routes or intended for applications where stereochemistry is important gcms.czacs.org. Chiral chromatography, primarily using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases (CSPs), is the method of choice for such separations oup.comsigmaaldrich.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound by detecting molecular vibrations. Each functional group absorbs or scatters light at characteristic frequencies, creating a unique spectral fingerprint libretexts.orglibretexts.org.

For this compound, key functional groups include hydroxyl (-OH) and alkene (C=C, =C-H).

Infrared (IR) Spectroscopy :

O-H stretching : A broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region due to hydrogen bonding of the hydroxyl groups libretexts.orglibretexts.org.

C-H stretching (alkene) : Sharp bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of vinylic C-H bonds (=C-H) libretexts.orglibretexts.org.

C-H stretching (alkyl) : Bands below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) correspond to the saturated C-H bonds libretexts.orglibretexts.org.

C=C stretching : A medium to weak absorption band is expected around 1640-1680 cm⁻¹ for the carbon-carbon double bond libretexts.orglibretexts.org.

C-O stretching : Strong absorption bands in the 1000-1200 cm⁻¹ region are characteristic of the C-O single bonds in alcohols libretexts.org.

=C-H out-of-plane bending : Strong bands in the 900-1000 cm⁻¹ range are characteristic of terminal alkenes, allowing for the determination of the substitution pattern on the double bond libretexts.orgpressbooks.pub.

Raman Spectroscopy :

Raman spectroscopy complements IR spectroscopy, as it is particularly strong for vibrations that involve a significant change in polarizability, such as C=C and C-C stretching beilstein-journals.org.

The C=C stretching vibration is typically very strong in Raman spectra, often appearing in a similar region to IR (around 1640-1680 cm⁻¹).

C-H stretching vibrations are also observable.

While IR data for (2R,3R)-5-Hexen-1,2,3-triol is listed spectrabase.com, specific detailed peaks are not provided in the search results.

Expected Vibrational Spectral Features for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch | 3200-3600 (broad, strong) | Weak to medium |

| =C-H stretch | 3000-3100 (medium) | Medium |

| C-H stretch (alkyl) | 2850-3000 (strong) | Strong |

| C=C stretch | 1640-1680 (medium-weak) | Strong |

| C-O stretch | 1000-1200 (strong) | Medium |

| =C-H bend (out-of-plane) | 900-1000 (strong) | Weak |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration pages.devlibretexts.org. This technique requires the compound to form high-quality single crystals.

For this compound, a relatively small and flexible molecule with multiple hydroxyl groups that can engage in hydrogen bonding, crystallization might be challenging. While X-ray crystallography is widely used for organic compounds, especially larger or more rigid ones, there is no readily available evidence in the provided search results indicating that the crystal structure of this compound has been determined by X-ray diffraction pages.devlibretexts.org. If a crystalline derivative (e.g., an ester or acetal) were formed, its structure could potentially be elucidated by this method, as seen with other hexene derivatives researchgate.net. However, for the neat compound, its liquid or amorphous nature might preclude its analysis by this technique.

Computational Chemistry and Theoretical Studies of 5 Hexene 1,2,3 Triol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental for understanding the electronic structure and reactivity of molecules. For 5-Hexene-1,2,3-triol, QM methods would typically be employed to determine its ground state geometry, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO), partial charges, and electrostatic potential maps. These insights are critical for predicting sites of nucleophilic and electrophilic attack and understanding intramolecular interactions, such as hydrogen bonding between the vicinal hydroxyl groups.

Density Functional Theory (DFT) is a widely used QM method due to its balance of accuracy and computational efficiency. For this compound, DFT calculations would be applied to:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, considering the various rotamers arising from the hydroxyl groups and the flexibility of the carbon chain.

Energetic Properties: Calculating the total energy, enthalpy, and Gibbs free energy of different conformers or intermediates.

Spectroscopic Properties: Predicting infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data for validation. For instance, experimental 13C NMR, Vapor Phase IR, and MS (GC) spectra for (2R,3R)-5-Hexen-1,2,3-triol are available, providing a basis for such comparisons spectrabase.com.

Electronic Properties: Analyzing charge distribution, dipole moments, and the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity. For example, the presence of the alkene group and the hydroxyl groups would influence these orbitals, affecting its susceptibility to addition reactions or participation in hydrogen bonding.

Ab initio methods, which are based on first principles without empirical parameters, offer higher accuracy than DFT, albeit at a greater computational cost. For this compound, these methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory like MP2, or coupled-cluster methods like CCSD(T)) would be employed for:

Accurate Energy Calculations: Providing more precise relative energies of different conformers or reaction intermediates.

Reaction Energetics: Calculating activation energies and reaction enthalpies for potential transformation pathways, such as epoxidation of the double bond or reactions involving the hydroxyl groups.

Transition State Characterization: Identifying and characterizing transition states for various reactions, which is crucial for understanding reaction mechanisms and kinetics numberanalytics.comrsc.orgrsc.org.

Similar to DFT, detailed ab initio calculations and their specific findings for this compound are not extensively reported in the public search results.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over a period of time. For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: Exploring the vast conformational space accessible to the molecule, especially considering the rotations around single bonds and the potential for intramolecular hydrogen bonding between the hydroxyl groups nih.govbiorxiv.orgbiorxiv.orgresearchmap.jp. This can reveal the most populated conformers and their dynamic interconversions.

Solvent Effects: Investigating how the presence of a solvent affects the molecule's conformation and dynamics, which is particularly relevant for a polar molecule with multiple hydroxyl groups.

Dynamic Properties: Analyzing properties such as diffusion coefficients, rotational correlation times, and the stability of various hydrogen bonding networks.

While MD simulations are routinely used for conformational studies of peptides and other biomolecules nih.govbiorxiv.orgbiorxiv.orgresearchmap.jp, specific MD simulation results or data tables for this compound were not found in the provided search results.

Computational Prediction of Reaction Mechanisms and Transition States

Computational methods, particularly QM approaches like DFT and ab initio methods, are powerful tools for predicting reaction mechanisms and locating transition states numberanalytics.comacs.orgresearchgate.net. For this compound, this would involve:

Mapping Potential Energy Surfaces (PES): Identifying the energy profile of a reaction, including reactants, intermediates, transition states, and products.

Elucidating Reaction Pathways: Proposing and validating plausible mechanisms for its chemical transformations, such as addition reactions at the alkene site or oxidation reactions involving the hydroxyl groups.

Determining Activation Barriers: Calculating the energy required to reach the transition state, which directly relates to the reaction rate. For example, the deoxydehydration of vicinal diols to olefins is a known transformation, and while this compound is a triol, this type of reaction could be computationally explored rsc.org.

Specific computational predictions of reaction mechanisms or characterized transition states for this compound itself were not identified in the search results.

Structure-Reactivity Relationship Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSRR) or structure-property relationships (QSPR) for a series of compounds, or even for different sites within a single molecule. For this compound, such modeling would aim to:

Identify Key Structural Features: Determine which parts of the molecule (e.g., the terminal alkene, the vicinal diol, or the primary alcohol) are most reactive under specific conditions.

Predict Reactivity Trends: Understand how subtle changes in conformation or electronic distribution might influence its reactivity towards various reagents.

Design Derivatives: Inform the design of new derivatives with enhanced or tailored reactivity by predicting the effects of structural modifications.

While the general concept of structure-reactivity relationships is a cornerstone of computational chemistry copernicus.org, no specific QSRR or QSPR models for this compound were found in the search results.

Compound Information

The following table provides the PubChem CID for the chemical compound discussed in this article.

Applications of 5 Hexene 1,2,3 Triol As a Building Block in Organic Synthesis

Precursor in the Synthesis of Natural Products and Bioactive Analogs

5-Hexene-1,2,3-triol and its derivatives serve as valuable precursors in the synthesis of natural products and their bioactive analogs, primarily due to the presence of multiple stereocenters and reactive functional groups. A notable example involves the use of (2R,3R)-1,2-O-isopropylidene-5-hexene-1,2,3-triol in the stereoselective total synthesis of stagonolide-C. fishersci.ca The isopropylidene protection of the diol facilitates control over the stereochemistry during subsequent synthetic steps, leading to the desired natural product scaffold. While "Stagonolide-C" was mentioned, a specific PubChem CID for it was not directly found; however, Stagonolide K has a PubChem CID of 135027926. [1, previous search]

Furthermore, the "4-Aminohex-5-ene-1,2,3-triol pattern," a related structural motif, has demonstrated versatility as a building block, offering stereoselective access to various complex structures. r-project.org This highlights the broader utility of the hexene-triol scaffold in constructing intricate molecular frameworks characteristic of natural products. The ability to precisely control the stereochemistry of polyols is crucial in natural product synthesis, as biological activity is often highly dependent on the absolute configuration of chiral centers. libretexts.org

Chiral Auxiliary and Ligand Synthesis Utilizing the this compound Scaffold

The inherent chirality of this compound, possessing multiple stereocenters, makes it a promising candidate for development into chiral auxiliaries and ligands. Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to direct the stereochemical outcome of a reaction, and they are typically recoverable.

The involvement of (2R,3R)-1,2-O-isopropylidene-5-hexene-1,2,3-triol in chiral-auxiliary mediated acetate (B1210297) aldol (B89426) addition exemplifies its potential in asymmetric synthesis. fishersci.ca In such applications, the pre-existing stereochemistry of the triol scaffold can induce diastereoselectivity in new bond-forming reactions, leading to the formation of enantiomerically enriched products. The strategic design of ligands based on polyol scaffolds like this compound can also facilitate asymmetric catalysis, where the ligand's chirality influences the stereochemical course of metal-catalyzed reactions.

Foundation for the Construction of Diverse Organic Scaffolds and Heterocycles

The multifaceted reactivity of this compound, stemming from its alkene and multiple hydroxyl functionalities, positions it as a valuable foundation for constructing diverse organic scaffolds and heterocycles. The "4-Aminohex-5-ene-1,2,3-triol pattern" has been recognized for its versatility, indicating the potential of the core hexene-triol structure to be elaborated into a variety of complex organic frameworks. r-project.org

Polyols, in general, serve as important scaffolds in organic synthesis, enabling the creation of intricate molecular architectures. The hydroxyl groups in this compound can undergo various derivatizations, including etherification, esterification, and oxidation, while the terminal alkene can participate in addition reactions, cyclizations, and metathesis reactions. These transformations can lead to the formation of cyclic and heterocyclic compounds. For instance, the hydroxyl groups can be involved in intramolecular cyclization reactions to form oxygen-containing heterocycles, and the alkene can be a site for ring-closing metathesis or cycloaddition reactions to build more complex ring systems.

Monomer in Specialized Polymer Synthesis

While direct documented uses of this compound specifically as a monomer in specialized polymer synthesis are not extensively detailed in the provided search results, its chemical structure suggests a strong potential for such applications. Compounds with multiple hydroxyl groups, similar to this compound, are commonly employed as monomers in the synthesis of various polymers, including polyesters and polyurethanes, through polycondensation reactions. For example, 2,5-hexanediol (B147014) is utilized in the synthesis of polyesters, and glycerol (B35011) (propane-1,2,3-triol) serves as a core initiator and monomer for hyperbranched polymers.

The terminal alkene functionality of this compound also offers a site for addition polymerization, including "click" chemistry reactions, which are increasingly used in polymer and materials synthesis. This dual functionality—multiple hydroxyl groups and a polymerizable alkene—could enable the synthesis of specialized polymers with tuneable properties, such as cross-linkable networks or functionalized polymer backbones. For instance, it could be incorporated into polymer chains to introduce hydrophilic segments or sites for further chemical modification.

Concluding Remarks and Future Research Perspectives for 5 Hexene 1,2,3 Triol

Development of Green Chemistry Approaches for Synthesis

The synthesis of 5-Hexene-1,2,3-triol and its derivatives can significantly benefit from the adoption of green chemistry principles, aiming to minimize environmental impact and enhance sustainability. Current trends in green synthesis of polyols often involve utilizing renewable feedstocks and employing environmentally benign processes. For instance, polyols are increasingly derived from bio-renewable sources such as vegetable oils, which undergo epoxidation followed by hydroxylation, sometimes in solvent-free conditions researchgate.netscholaris.caocl-journal.org. This approach can be adapted for this compound, potentially starting from bio-derived unsaturated precursors.

Biocatalysis presents a promising avenue for the green synthesis of polyols, offering high enantio- and regioselectivity under mild conditions, often avoiding the need for protecting group strategies benthamscience.comacs.orguni-greifswald.de. Enzymes, such as imine reductases (IREDs) and aldolases, have been successfully employed in the stereoselective synthesis of amino-polyols and diols, demonstrating the potential for precise control over stereochemistry acs.orgmdpi.com. Exploring specific enzyme systems capable of catalyzing selective hydroxylations or alkene functionalizations on precursors to this compound could lead to more efficient and sustainable synthetic routes.

Photocatalysis also emerges as a green alternative, utilizing light energy to drive reactions, potentially reducing the need for harsh reagents and high temperatures google.comrsc.orgbwise.kr. Research into UV-photocatalytic methods for synthesizing polyols from epoxidized vegetable oils suggests a pathway for creating bio-based polyols with improved properties google.com. Applying such photocatalytic strategies for the selective functionalization of unsaturated precursors to this compound could offer a cleaner synthetic pathway. The use of deep eutectic solvents (DESs) as green, non-aqueous media for biocatalysis is another area of active research that could be explored for this compound synthesis, potentially improving enzyme stability and facilitating product recovery mdpi.commdpi.com.

Exploration of Unconventional Reactivity

The interplay between the alkene and hydroxyl functionalities in this compound offers a rich landscape for exploring unconventional reactivity. While standard alkene reactions like hydration, dihydroxylation, and epoxidation are well-established rutgers.edulibretexts.orgmsu.educhemistrysteps.com, the presence of vicinal diol and triol motifs adjacent to the unsaturated bond can lead to unique intramolecular reactions or highly selective transformations.

Future research could focus on:

Cascade Reactions: Designing catalytic systems that enable sequential transformations involving both the alkene and hydroxyl groups in a single pot, leading to complex polycyclic or highly functionalized structures. For example, enantioselective catalyst-controlled cascades have been developed for 1,3-polyol synthesis through the formation of multiple carbon-carbon bonds rsc.org.

Chemoselective and Regioselective Transformations: Developing reagents or catalysts that can selectively react with either the alkene or specific hydroxyl groups, or even induce reactions that are influenced by the proximity of both functionalities. This could involve novel hydrofunctionalization reactions or selective oxidations/reductions that exploit the inherent electronic and steric properties of this compound.

Rearrangements and Cyclizations: Investigating conditions that promote intramolecular rearrangements or cyclization reactions involving the alkene and hydroxyl groups, potentially forming novel heterocyclic or carbocyclic systems with embedded polyol structures. The stereocontrolled synthesis of 4-aminohex-5-ene-1,2,3-triol patterns from epoxyimine precursors highlights the potential for intricate molecular construction acs.org.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) can significantly accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. HTE allows for the parallel execution of numerous experiments, enabling rapid screening of reaction conditions, reagents, and catalysts seqens.commt.com. This approach can be particularly valuable for exploring the complex reaction space associated with a multifunctional molecule like this compound.

Current advancements in chemical HTE and continuous flow technology offer accelerated experimentation and improved efficiency in organic synthesis rsc.orgchemrxiv.orgbeilstein-journals.org. Automated platforms can facilitate the rapid optimization of reaction conditions, reduce labor, and enhance reproducibility mt.comrsc.org. For this compound, HTE could be employed to:

Optimize Existing Syntheses: Rapidly screen catalysts, solvents, temperatures, and concentrations to improve yield, selectivity, and purity of known synthetic pathways.

Discover New Reactions: Explore novel reaction conditions or catalytic systems for previously unattempted transformations of this compound.

Develop Libraries of Derivatives: Synthesize diverse libraries of functionalized this compound derivatives for screening in various applications, utilizing automated liquid handling and parallel reaction setups chemrxiv.org.

The application of artificial intelligence (AI) and machine learning (ML) in conjunction with HTE can further enhance the efficiency of chemical research by enabling synchronous optimization of multiple reaction variables and even self-planning and self-synthesis of molecules rsc.orgchemrxiv.orgbeilstein-journals.org. This could lead to a paradigm shift in how new synthetic routes for this compound are discovered and developed.

Interdisciplinary Research Opportunities

This compound, with its dual functionality, presents numerous opportunities for interdisciplinary research, particularly in materials science and as a chemical building block.

Materials Science: Polyols are fundamental building blocks in the synthesis of polymers, most notably polyurethanes (PUs) acs.orgresearchgate.netcreative-proteomics.com. The unsaturated nature of this compound, combined with its multiple hydroxyl groups, makes it a compelling candidate for developing novel polymers with tailored properties. For example, it could be incorporated into unsaturated polyester (B1180765) resins, which are widely used in composite materials due to their ability to cure at room temperature and adhere well to reinforcing fibers youtube.comradtech.org. The alkene group could participate in cross-linking reactions, leading to thermosetting polymers with unique mechanical or chemical properties. Research could focus on synthesizing new types of polyurethanes, polyesters, or other polymeric materials where the alkene and triol functionalities contribute to enhanced performance, biodegradability, or new functionalities.

Chemical Building Block: Beyond polymers, this compound can serve as a versatile organic building block for the synthesis of more complex molecules. Its distinct functional groups allow for selective modifications, enabling the construction of diverse chemical scaffolds. This includes potential applications in drug discovery as a chiral building block for synthesizing biologically active molecules, although direct dosage or administration information is outside the scope of this article boronmolecular.com. The ability to precisely control the stereochemistry of polyols is crucial in this context researchgate.net. Further research could explore its utility in synthesizing fine chemicals, specialty chemicals, or intermediates for various industries, leveraging its inherent structural complexity and potential for stereocontrol.

Q & A

Q. What experimental strategies are recommended for optimizing the synthetic yield of 5-hexene-1,2,3-triol?

Methodological Answer:

- Use factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and substrate ratios. For example, a 2^4 factorial design can identify significant interactions between parameters .

- Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect intermediates and byproducts. Adjust stoichiometry based on real-time data to minimize side reactions.

- Reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm intermediate structures and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to resolve the positions of hydroxyl and alkene groups. DEPT-135 experiments can differentiate CH, CH, and CH groups .

- FT-IR Spectroscopy : Identify O-H (3200–3600 cm) and C=C (1640–1680 cm) stretching vibrations. Compare with published spectra of analogous triols (e.g., benzene-1,2,4-triol derivatives) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns, ensuring alignment with computational predictions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

- Consult safety data sheets (SDS) for analogous diols/triols (e.g., dodecane-1,12-diol) to infer risks. Use PPE including nitrile gloves, goggles, and lab coats .

- Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent oxidation. Dispose of waste via certified hazardous waste services compliant with OSHA and EPA guidelines .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT) simulations to assign enantiomeric forms .

Q. What computational methods are suitable for predicting the reactivity of this compound in oxidation reactions?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model transition states and activation energies for alkene epoxidation or hydroxyl group oxidation .

- Validate computational results with experimental kinetic studies, using techniques like UV-Vis spectroscopy to track reaction rates under varying pH and temperature conditions .

Q. How should researchers address contradictory literature data on the stability of this compound under acidic conditions?

Methodological Answer:

- Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized buffer solutions) to isolate variables.

- Cross-reference data with high-quality databases (e.g., NIST) to identify potential instrumentation or calibration errors .

- Publish negative results and methodological details to enhance reproducibility .

Q. What strategies can elucidate the ecological impact of this compound in aquatic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.